molecular formula C12H13FN2 B13302882 2-(Cyclopentylamino)-6-fluorobenzonitrile

2-(Cyclopentylamino)-6-fluorobenzonitrile

Cat. No.: B13302882
M. Wt: 204.24 g/mol
InChI Key: IWJBAFGKMZGOJN-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)-6-fluorobenzonitrile is an organic compound characterized by the presence of a cyclopentylamino group and a fluorine atom attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)-6-fluorobenzonitrile typically involves the reaction of 2-amino-6-fluorobenzonitrile with cyclopentylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)-6-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced products like primary amines.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

2-(Cyclopentylamino)-6-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-6-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopentylamino)-6-chlorobenzonitrile
  • 2-(Cyclopentylamino)-6-bromobenzonitrile
  • 2-(Cyclopentylamino)-6-iodobenzonitrile

Uniqueness

2-(Cyclopentylamino)-6-fluorobenzonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

2-(cyclopentylamino)-6-fluorobenzonitrile

InChI

InChI=1S/C12H13FN2/c13-11-6-3-7-12(10(11)8-14)15-9-4-1-2-5-9/h3,6-7,9,15H,1-2,4-5H2

InChI Key

IWJBAFGKMZGOJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C(C(=CC=C2)F)C#N

Origin of Product

United States

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